molecular formula C13H8N4 B101511 7-Aminophenazine-2-carbonitrile CAS No. 18450-22-1

7-Aminophenazine-2-carbonitrile

Cat. No.: B101511
CAS No.: 18450-22-1
M. Wt: 220.23 g/mol
InChI Key: SEDOGWHFGALGIE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Aminophenazine-2-carbonitrile can be achieved through various methods. Common synthetic routes for phenazines include:

    Wohl–Aue method: This involves the condensation of 1,2-diaminobenzenes with 2C-units.

    Beirut method: This method utilizes reductive cyclization of diphenylamines.

    Oxidative cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

    Pd-catalyzed N-arylation: This method uses palladium catalysts for N-arylation reactions.

Chemical Reactions Analysis

7-Aminophenazine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

7-Aminophenazine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: The compound exhibits antimicrobial and antitumor activities, making it a valuable tool in biological research.

    Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications, including antimalarial and antileishmanial activities.

    Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 7-Aminophenazine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

7-Aminophenazine-2-carbonitrile can be compared with other phenazine derivatives, such as:

These compounds share similar biological activities but differ in their specific applications and potency.

Properties

IUPAC Name

7-aminophenazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-7-8-1-3-10-12(5-8)16-11-4-2-9(15)6-13(11)17-10/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDOGWHFGALGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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